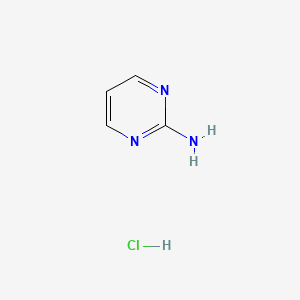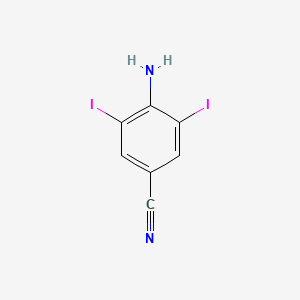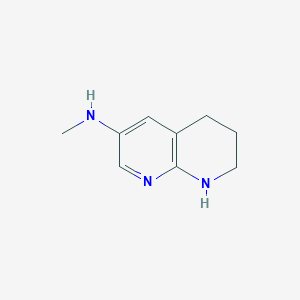![molecular formula C24H20ClN3O B15147899 2-[(3-chloro-2-methylphenyl)amino]-1-(3,5-diphenyl-1H-pyrazol-1-yl)ethanone](/img/structure/B15147899.png)
2-[(3-chloro-2-methylphenyl)amino]-1-(3,5-diphenyl-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Chloro-2-methylphenyl)amino]-1-(3,5-diphenylpyrazol-1-yl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-2-methylphenyl)amino]-1-(3,5-diphenylpyrazol-1-yl)ethanone typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.
Coupling: The final step involves coupling the pyrazole derivative with the aminated aromatic compound under conditions that facilitate the formation of the ethanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the aromatic ring can be substituted by nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and elevated temperatures.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(3-Chloro-2-methylphenyl)amino]-1-(3,5-diphenylpyrazol-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 2-[(3-Chloro-2-methylphenyl)amino]-1-(3,5-diphenylpyrazol-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By modulating these targets, the compound can affect pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- 2-[(3-Chloro-2-methylphenyl)amino]-1-(3,5-diphenylpyrazol-1-yl)ethanone shares structural similarities with other pyrazole derivatives and aromatic amines.
- Examples include 3-chloro-2-methylaniline and 3,5-diphenylpyrazole.
Uniqueness
- The combination of the chloro-substituted aromatic amine and the diphenylpyrazole moiety gives this compound unique properties, such as enhanced binding affinity to certain biological targets and distinct electronic characteristics.
特性
分子式 |
C24H20ClN3O |
|---|---|
分子量 |
401.9 g/mol |
IUPAC名 |
2-(3-chloro-2-methylanilino)-1-(3,5-diphenylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C24H20ClN3O/c1-17-20(25)13-8-14-21(17)26-16-24(29)28-23(19-11-6-3-7-12-19)15-22(27-28)18-9-4-2-5-10-18/h2-15,26H,16H2,1H3 |
InChIキー |
LZSKMSXPJYFGGG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)NCC(=O)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B15147824.png)



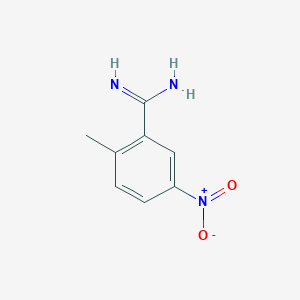
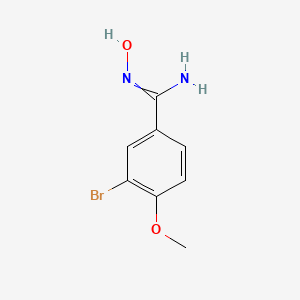


![2-[[(2R)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15147881.png)
